molecular formula C16H19N5O2 B165274 2,5-Pyrrolidinedione, 1-(4-(4-(2-pyrimidinyl)-1-piperazinyl)-2-butynyl)- CAS No. 135705-03-2

2,5-Pyrrolidinedione, 1-(4-(4-(2-pyrimidinyl)-1-piperazinyl)-2-butynyl)-

Cat. No. B165274
M. Wt: 313.35 g/mol
InChI Key: JYZDVMAKJSAKIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Pyrrolidinedione, 1-(4-(4-(2-pyrimidinyl)-1-piperazinyl)-2-butynyl)- is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known by its chemical name, JNJ-31020028, and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Mechanism Of Action

JNJ-31020028 works by blocking the dopamine D2 receptor, which is responsible for regulating the release of dopamine in the brain. By blocking this receptor, JNJ-31020028 reduces the amount of dopamine released, which can help to alleviate symptoms of schizophrenia and other psychiatric disorders.

Biochemical And Physiological Effects

Studies have shown that JNJ-31020028 has a number of biochemical and physiological effects. In addition to its effect on the dopamine D2 receptor, JNJ-31020028 has also been shown to have an effect on the serotonin 5-HT2A receptor. This receptor is involved in the regulation of mood and anxiety, and JNJ-31020028 has been shown to reduce the activity of this receptor.

Advantages And Limitations For Lab Experiments

One of the advantages of JNJ-31020028 is its selectivity for the dopamine D2 receptor. This makes it a potential candidate for the treatment of schizophrenia and other psychiatric disorders, as it can target this specific receptor without affecting other receptors in the brain. However, one of the limitations of JNJ-31020028 is its solubility. The compound is not very soluble in water, which can make it difficult to use in lab experiments.

Future Directions

There are several future directions for research on JNJ-31020028. One area of research is the development of more soluble forms of the compound, which would make it easier to use in lab experiments. Another area of research is the potential use of JNJ-31020028 in the treatment of other psychiatric disorders, such as depression and anxiety. Finally, research could also focus on the development of other compounds that target the dopamine D2 receptor, which could potentially be more effective than JNJ-31020028.

Synthesis Methods

The synthesis of JNJ-31020028 involves a series of chemical reactions that result in the formation of the final product. The initial step involves the reaction of 4-(2-pyrimidinyl)-1-piperazine with 2-butyn-1-ol in the presence of a base to form 4-(4-(2-pyrimidinyl)-1-piperazinyl)-2-butyn-1-ol. This intermediate compound is then reacted with 2,5-pyrrolidinedione in the presence of a catalyst to form JNJ-31020028.

Scientific Research Applications

JNJ-31020028 has been studied for its potential applications in scientific research. One of the major areas of research has been the compound's effect on the dopamine D2 receptor. Studies have shown that JNJ-31020028 is a selective antagonist of the dopamine D2 receptor, which makes it a potential candidate for the treatment of schizophrenia and other psychiatric disorders.

properties

CAS RN

135705-03-2

Product Name

2,5-Pyrrolidinedione, 1-(4-(4-(2-pyrimidinyl)-1-piperazinyl)-2-butynyl)-

Molecular Formula

C16H19N5O2

Molecular Weight

313.35 g/mol

IUPAC Name

1-[4-(4-pyrimidin-2-ylpiperazin-1-yl)but-2-ynyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C16H19N5O2/c22-14-4-5-15(23)21(14)9-2-1-8-19-10-12-20(13-11-19)16-17-6-3-7-18-16/h3,6-7H,4-5,8-13H2

InChI Key

JYZDVMAKJSAKIG-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)CC#CCN2CCN(CC2)C3=NC=CC=N3

Canonical SMILES

C1CC(=O)N(C1=O)CC#CCN2CCN(CC2)C3=NC=CC=N3

Other CAS RN

135705-03-2

synonyms

1-(4-(4-(2-Pyrimidinyl)-1-piperazinyl)-2-butynyl)-2,5-pyrrolidinedione

Origin of Product

United States

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